Propyl 1-aminocyclopropanecarboxylate

Neuropharmacology NMDA receptor Prodrug activation

Propyl 1-aminocyclopropanecarboxylate (CAS 104544-05-0) is the n-propyl ester of 1-aminocyclopropanecarboxylic acid (ACC), a conformationally constrained α-amino acid analogue. The compound carries a free primary amine and a propyl ester on a cyclopropane core (C₇H₁₃NO₂, MW 143.18 g/mol).

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 104544-05-0
Cat. No. B009233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 1-aminocyclopropanecarboxylate
CAS104544-05-0
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1(CC1)N
InChIInChI=1S/C7H13NO2/c1-2-5-10-6(9)7(8)3-4-7/h2-5,8H2,1H3
InChIKeyONNCENWIDSAVKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propyl 1-Aminocyclopropanecarboxylate (CAS 104544-05-0): Core Identity and Procurement Baseline


Propyl 1-aminocyclopropanecarboxylate (CAS 104544-05-0) is the n-propyl ester of 1-aminocyclopropanecarboxylic acid (ACC), a conformationally constrained α-amino acid analogue [1]. The compound carries a free primary amine and a propyl ester on a cyclopropane core (C₇H₁₃NO₂, MW 143.18 g/mol) . As a member of the ACC ester family, it serves primarily as a protected amino acid building block for peptide mimetics, heterocyclic synthesis, and as a prodrug precursor in neuropharmacology research targeting the glycine modulatory site of the NMDA receptor complex [1][2].

Why In-Class ACC Esters Are Not Interchangeable: The Case for Propyl 1-Aminocyclopropanecarboxylate


ACC esters are not functionally equivalent despite sharing the cyclopropane-amino acid scaffold. The ester alkyl chain length directly modulates lipophilicity, volatility, steric bulk, and in vivo bioactivation rate, parameters that critically influence both synthetic utility and pharmacological outcome [1][2]. The Skolnick study demonstrated that methyl and ethyl esters of ACC exhibit 5-fold and 2.3-fold greater in vivo anticonvulsant potency, respectively, than the parent acid yet are orders of magnitude less potent at the in vitro glycine binding site, confirming that the ester moiety governs pharmacokinetic behaviour and prodrug conversion [1]. Consequently, substituting one ACC ester for another without accounting for these chain-length-dependent properties risks altered reaction selectivity, unpredictable bioactivation kinetics, or failed experimental reproducibility.

Quantitative Differentiation Evidence: Propyl 1-Aminocyclopropanecarboxylate vs. Closest Analogs


In Vivo Prodrug Potency: Chain-Length-Dependent Anticonvulsant Activity of ACC Esters

While direct head-to-head data for the propyl ester are not available, the methyl and ethyl esters of ACC provide quantitative proof that ester chain length strongly modulates in vivo anticonvulsant potency. Methyl-ACC is 5-fold more potent and ethyl-ACC is 2.3-fold more potent than the parent acid ACC (ED₅₀ 234 mg/kg, i.p.) in blocking NMDA-induced convulsions and lethality in mice [1]. The propyl ester, being more lipophilic than the ethyl congener (XLogP ≈ 0.4–0.57 vs. –0.1) [2][3], is predicted to exhibit further-altered pharmacokinetics and is therefore not interchangeable with shorter-chain esters in prodrug applications.

Neuropharmacology NMDA receptor Prodrug activation

Lipophilicity (XLogP / LogP): Propyl Ester Provides >0.5 Log Unit Higher Lipophilicity Than Ethyl Ester

The predicted partition coefficient for propyl 1-aminocyclopropanecarboxylate (LogP 0.57 [1]; XLogP 0.4 [2]) is substantially higher than that of the ethyl ester (XLogP3-AA –0.1 [3]), representing an increase of approximately 0.5–0.7 log units. This shift from slightly hydrophilic to moderately lipophilic character has direct implications for passive membrane permeability, blood-brain barrier penetration potential, and solubility in organic reaction media.

Physicochemical profiling Membrane permeability ADME prediction

Boiling Point: Propyl Ester Offers ~22°C Higher Boiling Point Than Ethyl Ester, Enhancing Thermal Processing Latitude

The predicted boiling point of propyl 1-aminocyclopropanecarboxylate is 181.9°C at 760 mmHg , compared with 159.7°C (predicted) for the ethyl ester [1] and 174.9°C (predicted) for the isopropyl ester . The ~22°C elevation versus the ethyl homologue provides a wider operational window for solvent removal, distillation, and reactions conducted at elevated temperatures without premature evaporation of the building block.

Synthetic chemistry Distillation purification Thermal stability

Rotatable Bond Count: Propyl Ester Has Four Rotatable Bonds, One More Than Methyl, Ethyl, or Isopropyl Esters

Propyl 1-aminocyclopropanecarboxylate possesses 4 rotatable bonds (the n-propyl chain plus the ester C–O bond), whereas methyl, ethyl, and isopropyl esters each have 3 rotatable bonds [1][2]. The additional freely rotating C–C bond increases conformational entropy and may influence binding pose sampling at target sites, crystal packing in solid-state formulations, and entropy-driven differences in receptor affinity.

Conformational analysis Molecular flexibility Structure-activity relationships

Purity Specification: Propyl Ester is Supplied at 97% Purity, Lower Than the 99% (GC) Available for the Methyl Ester

Commercially, propyl 1-aminocyclopropanecarboxylate is typically offered at a minimum purity of 97% , whereas the methyl ester is available at 99% (GC) . This 2-percentage-point difference means the propyl ester may contain up to 3% impurities versus ≤1% for the methyl ester, which may be material for stoichiometry-sensitive reactions (e.g., polymerizations, kinetic resolutions) or when used as an analytical reference standard.

Quality control Procurement specification Assay sensitivity

Steric Bulk and Orthogonal Protection Strategy: Propyl Ester Occupies an Intermediate Steric Profile Between Ethyl and tert-Butyl Esters

The n-propyl ester presents greater steric bulk than methyl or ethyl esters but is significantly less hindered than the tert-butyl ester (predicted pKa of conjugate acid: isopropyl ester ~6.65; tert-butyl ester ~6.40) . This intermediate steric profile enables selective hydrolysis conditions: propyl esters are more resistant to base-catalysed saponification than methyl esters but remain cleavable under conditions where tert-butyl esters (requiring strong acid) are stable, offering a distinct orthogonality window in multi-step syntheses.

Protecting group strategy Steric hindrance Orthogonal deprotection

Definitive Application Scenarios for Propyl 1-Aminocyclopropanecarboxylate Based on Quantitative Differentiation Evidence


Neuropharmacology Prodrug Screening Where Intermediate Lipophilicity Is Desired

For research programs investigating ACC-based glycine site modulators with improved CNS penetration, the propyl ester's LogP (0.4–0.57) places it between the hydrophilic ethyl ester (–0.1) and highly lipophilic long-chain derivatives [1]. This intermediate lipophilicity may balance passive brain uptake against excessive plasma protein binding, making it a rational choice for lead optimisation campaigns where the methyl and ethyl esters have shown insufficient brain exposure in preliminary pharmacokinetic studies.

Multi-Step Peptide and Heterocycle Synthesis Requiring Orthogonal Ester Deprotection

The propyl ester's intermediate steric profile supports its use as a temporarily protected amino acid building block in syntheses where methyl or ethyl esters would be prematurely cleaved under mild basic conditions and where tert-butyl esters would survive desired deprotection steps. This orthogonality is particularly valuable in solid-phase peptide synthesis and in the construction of cyclopropane-containing peptidomimetics.

High-Temperature Reaction Conditions Benefiting from Reduced Volatility

With a predicted boiling point of ~182°C , the propyl ester is substantially less volatile than the methyl (136°C) and ethyl (160°C) esters. This reduced volatility makes it preferable for amidation, reductive amination, or cyclisation reactions conducted at elevated temperatures (e.g., 80–120°C) where lower-boiling esters risk evaporative loss, compromised stoichiometry, and reduced yields.

Conformational and Entropy-Driven SAR Studies

The presence of 4 rotatable bonds (vs. 3 in methyl, ethyl, and isopropyl esters) [2] provides a discrete structural variable for medicinal chemists exploring how incremental conformational flexibility affects target binding. In systematic SAR campaigns, replacing a methyl or ethyl ester with the propyl ester introduces an additional degree of freedom without altering the core pharmacophore, allowing the entropic contribution to binding to be probed independently of other structural changes.

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